2-(Trifluoromethoxy)benzaldehyde
Overview
Description
2-(Trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H5F3O2. It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzaldehyde moiety. This compound is of significant interest in various fields of chemistry due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the chlorination of benzaldehyde followed by fluoridation using anhydrous hydrogen fluoride . Another approach involves the use of trifluoromethyl ethers, which can be synthesized through a sequence of chlorination and fluorination reactions .
Industrial Production Methods
Industrial production of 2-(Trifluoromethoxy)benzaldehyde often employs similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high yield and purity. The use of specialized equipment to handle reactive intermediates and hazardous reagents is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethoxy-substituted carboxylic acids, alcohols, and various substituted benzaldehyde derivatives .
Scientific Research Applications
2-(Trifluoromethoxy)benzaldehyde is utilized in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Mechanism of Action
The mechanism by which 2-(Trifluoromethoxy)benzaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological systems. The compound’s activity is often linked to the inhibition of specific enzymes or modulation of receptor pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)benzaldehyde
- 3-(Trifluoromethoxy)benzaldehyde
- 4-(Trifluoromethoxy)benzaldehyde
- 4-(Difluoromethoxy)benzaldehyde
- 4-Fluorobenzaldehyde
Uniqueness
2-(Trifluoromethoxy)benzaldehyde is unique due to the position of the trifluoromethoxy group on the benzaldehyde ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .
Properties
IUPAC Name |
2-(trifluoromethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHXLFKIUVVIOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60915383 | |
Record name | 2-(Trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60915383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94651-33-9 | |
Record name | 2-(Trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60915383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trifluoromethoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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